molecular formula C15H28O2 B1612637 Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester CAS No. 7778-96-3

Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester

Cat. No. B1612637
CAS RN: 7778-96-3
M. Wt: 240.38 g/mol
InChI Key: OZAWINZSOFVOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodinyl isovalerate, also known as fema 2987, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Rhodinyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhodinyl isovalerate has been primarily detected in urine. Within the cell, rhodinyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. Rhodinyl isovalerate has a bitter, red rose, and sensual taste.

Scientific Research Applications

1. Inhibiting Mycolic Acid Biosynthesis

Butanoic acid derivatives, such as methyl 4-(2-octadecylcyclopropen-1-yl) butanoate, have been studied for their potential to inhibit mycolic acid biosynthesis. This is significant in the context of mycobacterial research, particularly for targeting the biosynthesis pathway in Mycobacterium smegmatis, a model organism for studying tuberculosis (Wheeler, Besra, Minnikin, & Ratledge, 1993).

2. Synthesis of Pesticides

Esters of butanoic acid, including 3,3-dimethyl-4-pentenoic acid methyl ester, are important intermediates in the synthesis of pyrethroids, a class of widely used pesticides. An improved synthesis method for this compound offers potential for industrial-scale production (Peng Chu-he, 2012).

3. Role in Polymer Chemistry

Butanoic acid derivatives are involved in the synthesis of novel polymers. For instance, esters containing a tetrahydropyran ring derived from related compounds have been synthesized, displaying applications in materials science and polymer chemistry (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).

4. Applications in Solvent Technology

Esters of butanoic acid, like other fatty acid alkyl esters, have been evaluated for their solvent properties. These esters have potential use in various industries due to their biodegradability and low toxicity (Knothe & Steidley, 2011).

5. Impact on Electrochromic Properties

Butanoic acid derivatives are instrumental in the development of conducting polymers with electrochromic properties. These applications are vital in creating materials that change color based on electrical input, useful in displays and smart windows (Camurlu, Çırpan, & Toppare, 2005).

properties

CAS RN

7778-96-3

Product Name

Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-7-enyl] 3-methylbutanoate

InChI

InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h13-14H,1,6-11H2,2-5H3/t14-/m0/s1

InChI Key

OZAWINZSOFVOBJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCCC(C)CCCC(=C)C

Canonical SMILES

CC(C)CC(=O)OCCC(C)CCCC(=C)C

density

d15 0.88
0.8829 (15°)

physical_description

colourless, oily liquid with a rose odou

solubility

soluble in alcohol;  practically insoluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester
Reactant of Route 3
Reactant of Route 3
Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester
Reactant of Route 4
Reactant of Route 4
Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester
Reactant of Route 5
Reactant of Route 5
Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester
Reactant of Route 6
Reactant of Route 6
Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.